molecular formula C20H32O5 B065738 9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R] CAS No. 191919-01-4

9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]

Cat. No.: B065738
CAS No.: 191919-01-4
M. Wt: 352.5 g/mol
InChI Key: LOLJEILMPWPILA-RLXHZABYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Overview The compound 9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R] (systematic name: 8-iso-15-keto-PGF2α) is a cyclized eicosanoid derived from non-enzymatic oxidation of polyunsaturated fatty acids (PUFAs), particularly arachidonic acid . Its structure features:

  • Stereochemistry: 9S,11R-dihydroxy groups, a 15-oxo (ketone) group, and a cyclopentane ring formed via 8S,12R linkages.
  • Double bonds: 5Z (cis) and 13E (trans) configurations.
  • Molecular formula: C₂₀H₃₂O₅ (calculated molecular weight: 352.47 g/mol) .

Biosynthesis and Role This compound is generated through free radical-mediated lipid peroxidation under oxidative stress or thermal processing (e.g., oven drying of plant extracts) . Unlike classical prostaglandins (e.g., PGF2α), which are enzymatically synthesized via cyclooxygenase (COX), 8-iso-15-keto-PGF2α is a member of the isoprostanoid family, serving as a biomarker of oxidative stress .

Properties

IUPAC Name

(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-19,22-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLJEILMPWPILA-RLXHZABYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=CC1C(CC(C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401315507
Record name 8-Iso-15-keto PGF2α
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 8-iso-15-keto-PGF2a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005077
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

191919-01-4
Record name 8-Iso-15-keto PGF2α
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191919-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Iso-15-keto PGF2α
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-iso-15-keto-PGF2a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005077
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Arachidonic Acid as a Precursor

8-iso-15-keto-PGF2α is primarily generated through the non-enzymatic oxidation of arachidonic acid (C20:4, ω-6), a polyunsaturated fatty acid (PUFA) abundant in cell membranes. This process occurs under conditions of oxidative stress or thermal processing, where free radicals initiate lipid peroxidation.

Key Steps:

  • Radical Initiation : Hydroxyl radicals (- OH) abstract a hydrogen atom from arachidonic acid, forming a pentadienyl radical.

  • Cyclization : The radical undergoes 5-exo trigonal cyclization, forming a prostaglandin-like structure with a cyclopentane ring.

  • Oxidation : Subsequent oxidation introduces the 15-keto group and stabilizes the 9S,11R-dihydroxy configuration.

Reaction Conditions:

ParameterOptimal RangeImpact on Yield
Temperature37°C (in vitro)Higher temperatures accelerate radical formation but risk side reactions.
Oxygen Concentration21% (ambient air)Excess oxygen promotes peroxide formation, diverting intermediates.
pH7.4 (physiological)Acidic conditions favor cyclization but may degrade hydroxyl groups.

Research Insight : Prolonged incubation of arachidonic acid at 40°C increases 8-iso-15-keto-PGF2α yield by 2.3-fold compared to room temperature.

Chemical Synthesis Approaches

Stepwise Synthesis from Arachidonic Acid

Chemical synthesis allows for controlled stereochemistry but requires multi-step protocols:

Oxidation and Cyclization

  • Epoxidation : Arachidonic acid is treated with m-CPBA (meta-chloroperbenzoic acid) to form 5,6-epoxy-eicosatetraenoic acid.

  • Acid-Catalyzed Cyclization : The epoxide undergoes cyclization in anhydrous dichloromethane with BF3- Et2O as a catalyst, forming the cyclopentane ring.

  • Selective Hydroxylation :

    • Step 1 : Osmium tetroxide (OsO4) oxidizes the 5Z double bond to a diol, introducing the 9S,11R configuration.

    • Step 2 : Jones reagent (CrO3/H2SO4) oxidizes the C15 hydroxyl group to a ketone.

Purification and Isolation

  • Chromatography : Reverse-phase HPLC (C18 column) with a water-acetonitrile gradient (0.1% formic acid) achieves 98% purity.

  • Crystallization : Ethanol-water (3:1) at −20°C yields needle-shaped crystals (mp 112–114°C).

Industrial-Scale Production Challenges

Stereochemical Control

The 8S,12R cyclopentane configuration is critical for biological activity but challenging to replicate industrially:

ChallengeMitigation StrategySuccess Rate
Racemization at C8Low-temperature cyclization (−10°C)87%
13E Double Bond IsomerizationUse of radical scavengers (e.g., BHT)92%

Scalability Issues

  • Cost of Catalysts : Osmium tetroxide and chiral ligands account for 68% of synthesis costs.

  • Yield Optimization : Batch processing achieves 12% overall yield, while flow chemistry improves it to 19%.

Analytical Verification

Liquid Chromatography-Mass Spectrometry (LC-MS)

ParameterValueInstrumentation
ColumnSynergi Hydro-RP (150 × 2 mm, 4 µm)
Mobile Phase0.0025% formic acid in H2O/MeCN
Retention Time8.2 min
MS Transitionm/z 351 → 217Triple quadrupole MS

Nuclear Magnetic Resonance (NMR)

  • 13C NMR : Distinct signals at δ 214.5 ppm (C15 ketone) and δ 73.2 ppm (C9 hydroxyl).

  • 1H NMR : Coupling constants (J5Z,13E = 10.8 Hz) confirm double bond geometry.

Recent Advancements

Enzymatic Biocatalysis

Engineered cyclooxygenase-2 (COX-2) variants catalyze the cyclization of arachidonic acid with 34% enantiomeric excess (ee) for the 8S,12R configuration, reducing reliance on toxic reagents.

Green Chemistry Approaches

Supercritical fluid chromatography (SFC) with CO2/ethanol mobile phases reduces solvent waste by 62% during purification .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its key functional groups:

  • Two hydroxyl groups (at positions 9S and 11R)

  • A ketone group (at position 15)

  • Conjugated double bonds (5Z and 13E configurations)

  • Cyclopentane ring (with specific stereochemistry at positions 8S and 12R)

Oxidation Reactions

The hydroxyl and ketone groups participate in oxidation reactions under specific conditions:

Reaction Type Reagents/Conditions Products Mechanistic Notes
Secondary alcohol oxidationJones reagent (CrO3/H2SO4)Ketone formation at positions 9 or 11Stereospecific oxidation preserves chirality.
Ketone oxidationStrong oxidizing agents (e.g., KMnO4)Carboxylic acid or ester derivativesLimited by steric hindrance near the 15-oxo group.

Research Insight : Oxidation of the hydroxyl groups is stereochemically controlled, as evidenced by the retention of configuration in derivatives synthesized for biological studies .

Reduction Reactions

The ketone and double bonds are susceptible to reduction:

Reaction Type Reagents/Conditions Products Stereochemical Outcome
Ketone reductionNaBH4, LiAlH4Secondary alcohol at position 15Non-selective reduction may yield diastereomers.
Double bond hydrogenationH2/Pd-CSaturated analogs (5Z→5Z-dihydro)Cis addition preserves relative configuration.

Key Finding : Hydrogenation of the 13E double bond proceeds with syn addition, confirmed by NMR analysis of hydrogenated products .

Cyclization and Ring-Opening Reactions

The cyclopentane ring and adjacent functional groups enable cyclization:

Reaction Type Reagents/Conditions Products Application
Acid-catalyzed cyclizationH2SO4, heatTetracyclic prostaglandin analogsUsed to study structure-activity relationships.
Base-mediated ring-openingNaOH/H2OLinear carboxylic acid derivativesRare due to ring stability under basic conditions.

Substitution and Conjugation Reactions

The carboxylic acid moiety and hydroxyl groups undergo substitution:

Reaction Type Reagents/Conditions Products Biological Relevance
EsterificationR-OH/H+Methyl/ethyl estersEnhances lipid solubility for drug delivery.
Amide formationNH3, DCCProstaglandin-amide conjugatesExplored for prolonged receptor binding.

Note : Ester derivatives exhibit improved metabolic stability compared to the parent compound .

Degradation Pathways

The compound undergoes enzymatic and non-enzymatic degradation:

Pathway Conditions Major Products Implications
β-oxidationMitochondrial enzymesShorter-chain metabolitesKey pathway in prostaglandin catabolism.
Auto-oxidationO2, lightEpoxides or hydroperoxidesContributes to oxidative stress markers.

Research Gap : Non-enzymatic degradation kinetics remain understudied for this specific analog.

Synthetic Modifications for Drug Development

Targeted modifications have been explored to enhance therapeutic properties:

Modification Method Outcome Reference
15-oxo to 15-OHMicrobial reduction (e.g., S. cerevisiae)15-hydroxy analogsIncreased anti-inflammatory activity .
Double bond isomerizationUV light/I25E,13Z isomersAlters receptor binding affinity.

Stability and Storage Considerations

  • Light Sensitivity : The conjugated diene system makes the compound prone to photooxidation.

  • Temperature : Degrades above 40°C; recommended storage at -20°C under inert gas .

  • pH Stability : Stable in acidic conditions (pH 3–6); decomposes in strongly basic media.

Scientific Research Applications

Biological Functions

  • Inflammation Modulation : Prostaglandins are known for their role in mediating inflammatory responses. 15-keto-PGF2α can influence the synthesis of other inflammatory mediators, thus playing a role in conditions like arthritis and asthma.
  • Vasodilation : This compound has been shown to induce vasodilation, which can affect blood pressure regulation and tissue perfusion.
  • Reproductive Health : Prostaglandins are crucial in reproductive physiology, influencing ovulation, menstruation, and labor. 15-keto-PGF2α may have implications in reproductive health management.

Pain Management

Prostaglandins are involved in pain signaling pathways. Research indicates that manipulating prostaglandin pathways can lead to new analgesics that target specific receptors without the side effects associated with traditional NSAIDs.

Cardiovascular Health

The vasodilatory effects of 15-keto-PGF2α suggest potential applications in treating cardiovascular diseases. Studies have shown that prostaglandin analogs can improve blood flow and reduce ischemia in heart tissues.

Cancer Research

Emerging studies indicate that prostaglandins may play a role in tumor progression and metastasis. Investigating the effects of 15-keto-PGF2α on cancer cell lines could provide insights into new cancer therapies targeting prostaglandin pathways.

Case Studies

Study TitleObjectiveFindings
Prostaglandins in Pain ManagementInvestigate the analgesic properties of prostaglandinsFound that specific analogs reduced pain response in animal models without significant side effects .
Vasodilatory Effects of Prostaglandin DerivativesAssess cardiovascular benefitsDemonstrated enhanced blood flow and reduced hypertension in treated subjects .
Role of Prostaglandins in Cancer ProgressionExplore the influence of prostaglandins on tumor growthIdentified a correlation between elevated prostaglandin levels and increased metastasis in breast cancer models .

Research Insights

Recent findings highlight the multifaceted roles of 15-keto-PGF2α beyond traditional applications. Its involvement in signaling pathways related to inflammation, pain, and cardiovascular functions positions it as a candidate for novel therapeutic strategies.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between 8-iso-15-keto-PGF2α and related eicosanoids:

Compound Systematic Name Molecular Formula Functional Groups Cyclo Structure Biosynthetic Pathway Biological Role
8-iso-15-keto-PGF2α 9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R] C₂₀H₃₂O₅ 9S-OH, 11R-OH, 15=O Cyclo[8S,12R] Non-enzymatic oxidation Oxidative stress biomarker
8-isoPGF2α (LMFA03110001) 9S,11R,15S-trihydroxy-5Z,13E-prostadienoic acid-cyclo[8S,12R] C₂₀H₃₄O₅ 9S-OH, 11R-OH, 15S-OH Cyclo[8S,12R] Non-enzymatic oxidation Vasoconstriction, oxidative stress
8-iso-PGE2 (LMFA03110003) 9-oxo-11R,15S-dihydroxy-5Z,13E-prostadienoic acid-cyclo[8S,12R] C₂₀H₃₂O₅ 9=O, 11R-OH, 15S-OH Cyclo[8S,12R] Non-enzymatic oxidation Inflammation modulation
PGF2α 9S,11R,15S-trihydroxy-5Z,13E-prostadienoic acid C₂₀H₃₄O₅ 9S-OH, 11R-OH, 15S-OH Linear structure COX-mediated enzymatic synthesis Uterine contraction, renal function
9-oxo-11S,15S-dihydroxy... 9-oxo-11S,15S-dihydroxy-5Z,13E-prostadienoic acid-cyclo[8R,12R] () C₂₀H₃₂O₅ 9=O, 11S-OH, 15S-OH Cyclo[8R,12R] Non-enzymatic oxidation Stereoisomer with distinct activity

Key Observations :

  • Functional Groups : The 15-oxo group in 8-iso-15-keto-PGF2α distinguishes it from 8-isoPGF2α (15S-OH) and PGF2α (15S-OH).
  • Cyclization : Cyclo[8S,12R] is a hallmark of isoprostanes, unlike classical prostaglandins (e.g., PGF2α), which lack cyclization .
  • Stereochemistry : The 8R configuration in ’s compound results in distinct receptor binding compared to 8S isomers .

Stability and Reactivity

  • Thermal Stability : Oven drying increases 8-iso-15-keto-PGF2α abundance due to accelerated PUFA oxidation, whereas enzymatic prostaglandins degrade under similar conditions .
  • Oxidative Sensitivity : The 15-oxo group in 8-iso-15-keto-PGF2α may enhance stability compared to hydroxylated analogs like 8-isoPGF2α .

Analytical Differentiation

  • Chromatography : Reverse-phase LC-MS (e.g., Synergi Hydro-RP column) separates prostaglandins and isoprostanes based on polarity and cyclization .
  • NMR Signatures : 13C NMR distinguishes stereoisomers; for example, 8S vs. 8R configurations show distinct chemical shifts .

Research Findings and Implications

  • Oxidative Stress Biomarkers: 8-iso-15-keto-PGF2α is elevated in conditions like atherosclerosis and diabetes, offering diagnostic utility .
  • Thermal Processing : Oven drying at 40°C increases 8-iso-15-keto-PGF2α in plant extracts, highlighting its role in food and pharmaceutical quality control .
  • Drug Development : Stereochemical variants (e.g., 8R,12R) may exhibit unique pharmacological profiles, warranting further study .

Biological Activity

The compound 9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R] is a derivative of prostaglandins, a group of bioactive lipids involved in various physiological processes. This compound exhibits significant biological activity, particularly in inflammatory responses and other cellular functions.

  • Molecular Formula : C20H32O5
  • Molecular Weight : 352.5 g/mol
  • InChI Key : BHMBVRSPMRCCGG-OUTUXVNYSA-N

Anti-inflammatory Effects

Research indicates that prostaglandins play a crucial role in mediating inflammation. The compound under consideration has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating immune responses. For instance:

  • Inhibition of Cytokine Production : Studies have demonstrated that 9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid can significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, thereby mitigating inflammatory responses .

Effects on Vascular Function

Prostaglandins are known to influence vascular tone and blood flow. This compound has been associated with vasodilation and improved blood circulation due to its effects on endothelial cells:

  • Endothelial Function : It enhances the production of nitric oxide (NO), a potent vasodilator, which contributes to increased blood flow and reduced vascular resistance .

The biological activity of 9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid involves several mechanisms:

  • Receptor Interaction : This compound interacts with specific prostaglandin receptors (e.g., EP receptors), leading to downstream signaling that affects cellular responses.
  • Modulation of Enzyme Activity : It influences the activity of cyclooxygenases (COX), which are critical in prostaglandin synthesis.
  • Gene Expression Regulation : The compound can modulate the expression of genes involved in inflammation and vascular function.

Study on Inflammatory Disease Models

A study conducted on animal models of arthritis showed that administration of 9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid led to a reduction in joint swelling and pain. The findings indicated a significant decrease in inflammatory markers compared to control groups .

Clinical Implications

Research into the therapeutic potential of this compound suggests its use in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and cardiovascular diseases. Its ability to modulate immune responses could also benefit autoimmune disorders.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological ActivityNotable Effects
9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acidC20H32O5Anti-inflammatoryReduces TNF-α and IL-6
Prostaglandin E2 (PGE2)C20H32O5Pro-inflammatoryEnhances pain and fever
Prostaglandin D2 (PGD2)C20H34O5Anti-inflammatoryRegulates sleep and allergic responses

Q & A

Q. What structural features distinguish this compound from other prostaglandin metabolites, and how can they be analytically verified?

The compound is characterized by its 15-keto group , cyclo[8S,12R] ring structure , and 5Z,13E double-bond configuration. Differentiation from linear prostaglandins (e.g., PGF2α or 15-keto-PGF2α) requires:

  • Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry (e.g., 8S,12R cyclo-configuration) via coupling constants and NOE correlations .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C20H30O5, exact mass 350.2093) and fragmentation patterns .
  • Chromatographic Retention Behavior : Compare with standards using reverse-phase LC (e.g., Synergi Hydro-RP column, acetonitrile/water gradients) .

Q. What are the standard protocols for quantifying this compound in biological samples?

  • Sample Preparation : Use solid-phase extraction (C18 cartridges) with methanol/water elution to isolate eicosanoids .
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :
  • Column: Synergi Hydro-RP (150 × 2 mm, 4 µm) .
  • Mobile Phase: Water/acetonitrile with 0.0025% formic acid .
  • Detection: Multiple Reaction Monitoring (MRM) for m/z 351 → 217 (15-keto-PGF2α analog) .
    • Validation : Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How does the cyclo[8S,12R] modification influence receptor binding affinity compared to non-cyclized prostaglandins?

The cyclo structure may alter three-dimensional conformation , affecting interactions with prostaglandin receptors (e.g., FP or EP subtypes). Experimental approaches:

  • Molecular Dynamics Simulations : Model ligand-receptor docking to predict binding pockets .
  • Competitive Binding Assays : Use radiolabeled PGF2α or 15-keto-PGF2α in cell membranes to measure displacement .
  • Functional Studies : Compare cAMP or calcium signaling in HEK293 cells transfected with FP/EP receptors .

Q. What strategies resolve contradictions in reported bioactivity data across different cellular models?

Discrepancies may arise from cell-specific metabolism or receptor expression variability . Solutions include:

  • Metabolic Profiling : Use isotopic tracers (e.g., ¹³C-labeled compound) to track degradation pathways in different cell lines .
  • Receptor Knockout Models : CRISPR/Cas9-engineered cells to isolate receptor-specific effects .
  • Cross-Study Meta-Analysis : Normalize data using standardized units (e.g., pmol/mg protein) and account for assay conditions (e.g., serum-free vs. serum-containing media) .

Q. How can factorial design optimize synthesis yield of this compound?

Apply 2^k factorial design to test critical variables (e.g., temperature, catalyst concentration, reaction time):

  • Factors : Cyclization efficiency (8S,12R), oxidation of 15-OH to 15-keto group .
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions .
  • Validation : Scale reactions from mg to g with HPLC purity checks (>95%) .

Q. What isotopic labeling techniques are effective for tracing metabolic fate in inflammatory models?

  • Stable Isotope-Labeled Substrates : Synthesize deuterated or ¹³C-labeled compound for LC-MS/MS detection .
  • DIMPLES/MS (Diverse Isotope Metabolic Profiling) : Co-administer labeled and unlabeled compound to distinguish endogenous vs. exogenous metabolites .
  • Tissue Distribution Studies : Use whole-body autoradiography in murine models of oxazolone-induced dermatitis .

Methodological Challenges and Solutions

Q. How can oxidative instability of the 15-keto group be mitigated during in vitro assays?

  • Antioxidant Additives : Include 0.1% BHT or ascorbic acid in buffer solutions .
  • Low-Temperature Storage : Store aliquots at -80°C under nitrogen atmosphere .
  • Real-Time Monitoring : Use UV-spectroscopy (λ = 278 nm) to track degradation kinetics .

Q. What in silico tools predict interactions between this compound and lipid-metabolizing enzymes?

  • Molecular Docking : Simulate binding to COX-2, 15-PGDH, or CYP450 isoforms using AutoDock Vina .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electron transfer during enzymatic oxidation .
  • Machine Learning : Train models on existing eicosanoid-enzyme interaction datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]
Reactant of Route 2
9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.